molecular formula C8H14S B14588558 2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- CAS No. 61049-58-9

2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl-

Cat. No.: B14588558
CAS No.: 61049-58-9
M. Wt: 142.26 g/mol
InChI Key: RHTZFOIXBRTFFA-UHFFFAOYSA-N
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Description

2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- is a heterocyclic compound with the molecular formula C8H14S. It belongs to the class of thiopyrans, which are sulfur analogs of pyrans. This compound is characterized by its unique structure, which includes a sulfur atom replacing one of the oxygen atoms in the pyran ring, and three methyl groups attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,5-dienes with sulfur sources in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiopyrans depending on the reagents used.

Scientific Research Applications

2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2H-Thiopyran, 3,4-dihydro-: Another thiopyran derivative with a slightly different structure.

    2H-Pyran, 3,4-dihydro-: An oxygen analog of thiopyran with similar reactivity but different properties due to the presence of oxygen instead of sulfur.

Uniqueness

2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its chemical reactivity and biological activity. The sulfur atom in the ring also imparts distinct properties compared to its oxygen analogs, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61049-58-9

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

4,6,6-trimethyl-2,5-dihydrothiopyran

InChI

InChI=1S/C8H14S/c1-7-4-5-9-8(2,3)6-7/h4H,5-6H2,1-3H3

InChI Key

RHTZFOIXBRTFFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCSC(C1)(C)C

Origin of Product

United States

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